molecular formula C6H2F11NO B1368350 Perfluorohexanamide CAS No. 335-54-6

Perfluorohexanamide

Cat. No.: B1368350
CAS No.: 335-54-6
M. Wt: 313.07 g/mol
InChI Key: ATJMLNAMXAIUCX-UHFFFAOYSA-N
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Description

Perfluorohexanamide (CAS 335-54-6) is a specialized organofluorine compound with the synonym 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide . This compound has a molecular weight of 313.07 and a documented melting point of 120-122°C . It is supplied with a purity of 97% and is intended for research applications only. Fluorinated compounds like this compound are valuable in materials science for developing advanced surface coatings. Research indicates that derivatives of this compound can be used to create highly hydrophobic and oleophobic surfaces . For instance, when coupled with a trimethoxysilylpropyl group, the resulting molecule can covalently bond to substrates like glass, metals, and ceramics, imparting exceptional water, oil, and solvent repellency . This makes such compounds of significant interest for creating self-cleaning coatings, anti-fouling surfaces, and chemical-resistant materials . Researchers should note that this product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Handling should be performed with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F11NO/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJMLNAMXAIUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561751
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-54-6
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Derivatization of Perfluorohexanamide

Methodologies for Perfluorohexanamide Synthesis

The primary routes to this compound rely on the initial synthesis of a C6 perfluorinated precursor, which is then converted to the final amide.

Electrochemical fluorination (ECF) is a cornerstone technology in organofluorine chemistry for producing perfluorinated compounds. wikipedia.org This electrosynthesis process typically replaces all hydrogen atoms in an organic starting material with fluorine atoms. google.com The two main commercialized ECF methods are the Simons process and the Phillips Petroleum process. wikipedia.org

The Simons process involves the electrolysis of a solution of the organic precursor (in this case, hexanoyl fluoride (B91410) or hexanamide) in anhydrous hydrogen fluoride (HF). wikipedia.org HF serves as both the solvent and the fluorine source. wikipedia.org The process is conducted at a cell potential of 5-6 V using a nickel anode. wikipedia.org The general reaction for replacing a C-H bond is: R₃C–H + HF → R₃C–F + H₂ wikipedia.org

This method is used to produce perfluorinated carboxylic acids (as acyl fluorides) and amines, which are direct precursors to or forms of this compound. wikipedia.org While ECF can be cost-effective for large-scale production, it can sometimes result in low yields and the formation of by-products due to molecular rearrangements and fragmentation. wikipedia.orggoogle.com The process requires handling the hazardous chemical hydrogen fluoride and maintaining anhydrous conditions. wikipedia.org

ECF MethodDescriptionPrecursor for this compound
Simons Process Electrolysis of an organic compound in anhydrous hydrogen fluoride (HF). wikipedia.orgHexanoyl fluoride or Hexanamide
Phillips Petroleum Process Applied to volatile hydrocarbons, using porous graphite (B72142) anodes in molten potassium fluoride in HF. wikipedia.orgVolatile C6 hydrocarbon precursor

Fluorotelomerization is another significant industrial route for producing fluorinated compounds. wikipedia.org This process involves the radical telomerization of tetrafluoroethylene (B6358150) (TFE) with a telogen, such as a pentafluoroethyl iodide, to create oligomers. wikipedia.orgwikipedia.org For this compound, a relevant precursor is the 6:2 fluorotelomer alcohol (6:2 FTOH), which has a six-carbon perfluorinated chain segment. wikipedia.orgindustrialchemicals.gov.au

The synthesis pathway proceeds as follows:

Synthesis of 6:2 Fluorotelomer Iodide : Tetrafluoroethylene is reacted with a perfluoroalkyl iodide.

Formation of 6:2 FTOH : The resulting fluorotelomer iodide is reacted with ethylene, followed by hydrolysis to replace the terminal iodine with a hydroxyl group, yielding 6:2 FTOH (F(CF₂)₆CH₂CH₂OH). wikipedia.org

Oxidation to PFHxA : The 6:2 FTOH can be oxidized to form perfluorohexanoic acid (PFHxA). This transformation can occur through biological or atmospheric degradation processes. industrialchemicals.gov.aunih.gov

Amidation : Perfluorohexanoic acid (PFHxA) is then converted to this compound. This is a standard organic transformation, typically achieved by first converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride, followed by a reaction with ammonia (B1221849).

This pathway is particularly relevant to the environmental occurrence of related perfluorinated compounds, as fluorotelomer-based products can degrade into terminal acids like PFHxA. industrialchemicals.gov.au

In a laboratory setting, this compound is typically synthesized from its corresponding carboxylic acid, perfluorohexanoic acid (PFHxA), or its acyl halide derivative. The Simons ECF process has also been adapted for lab-scale preparations. wikipedia.org

A common laboratory method involves a two-step process:

Activation of Perfluorohexanoic Acid : PFHxA is converted into a more reactive acyl halide, most commonly perfluorohexanoyl chloride. This is often achieved by reacting PFHxA with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Amination : The resulting perfluorohexanoyl chloride is reacted with an excess of ammonia (aqueous or anhydrous) to form this compound. The reaction is typically exothermic and proceeds readily.

This method provides a high yield and purity of the final product, making it suitable for research and development purposes where precise control over the reaction is necessary.

Synthesis and Characterization of this compound Derivatives

The derivatization of this compound involves chemically modifying the amide group or attaching the entire this compound moiety to another molecule to create compounds with tailored properties for specific applications.

A significant derivative is N-[3-(Trimethoxysilyl)propyl]this compound. enviro.wikiineris.fr This molecule combines the properties of a perfluoroalkyl chain (hydrophobicity, oleophobicity) with the reactivity of a trimethoxysilyl group, which can form covalent bonds with hydroxyl-rich surfaces like glass and silica (B1680970).

Synthesis : The synthesis typically involves the reaction of perfluorohexanoyl chloride with 3-aminopropyltrimethoxysilane (B80574) (APTMS). smolecule.com The amino group of APTMS acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form a stable amide bond.

Characterization : Characterization of this derivative involves standard analytical techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si) confirms the structure, while mass spectrometry verifies the molecular weight. Infrared (IR) spectroscopy would show characteristic peaks for the amide bond (N-H and C=O stretching) and the Si-O-C bonds of the methoxysilyl group.

Properties and Applications : The trimethoxysilyl groups are hydrolytically sensitive and react with moisture to form silanol (B1196071) (Si-OH) groups. oecd.orggelest.com These silanols can then condense with each other or with surface hydroxyl groups to form a stable, cross-linked polysiloxane network. oecd.org This makes the derivative an excellent surface modification agent, used to create water- and oil-repellent coatings. It has also been employed in the preparation of polar-modified stationary phases for chromatography. gelest.com

PropertyDescription
Molecular Formula C₁₂H₁₆F₁₁NO₃Si
CAS Number 154380-34-4 ineris.fr
Key Functional Groups Perfluorohexyl chain, Amide linkage, Trimethoxysilyl group
Primary Application Surface modification agent, creating hydrophobic and oleophobic surfaces. gelest.com
Reactivity Hydrolysis of methoxy (B1213986) groups to form reactive silanols, followed by condensation. oecd.org

Derivatization is a chemical strategy used to convert a compound into a product with a more favorable structure for analysis or a specific function. mdpi.com For this compound, derivatization can be employed to enhance its detection in analytical methods like liquid chromatography-mass spectrometry (LC-MS) or to create new functional materials. nih.govacademicjournals.org

For Analytical Enhancement :

Improving Chromatographic Separation : The polarity of the amide group can be modified to improve its retention and separation characteristics in High-Performance Liquid Chromatography (HPLC). libretexts.org

Enhancing Mass Spectrometric Detection : Derivatization can introduce a readily ionizable group to the molecule, improving its ionization efficiency in ESI-MS and leading to higher sensitivity. nih.govacademicjournals.org For instance, reacting the N-H of the amide with a reagent that introduces a permanently charged quaternary amine group would enhance detection in positive-ion mode MS.

For Functional Materials :

Polymer Integration : this compound can be derivatized to include a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer can then be incorporated into polymers to impart fluorinated properties (e.g., low surface energy, chemical resistance) to the bulk material.

Bioconjugation : By introducing a reactive handle (e.g., a carboxylic acid, amine, or alkyne), the this compound moiety can be conjugated to biomolecules like peptides or proteins. This can be used for applications in bioimaging (using ¹⁹F MRI) or to modify the properties of the biomolecule.

These strategies highlight the versatility of this compound as a building block in synthetic and materials chemistry.

Advanced Applications of Perfluorohexanamide and Its Derivatives in Materials Science

Role of Perfluorohexanamide Derivatives as Silane (B1218182) Coupling Agents

This compound derivatives that incorporate a silane functional group serve as specialized silane coupling agents. A key example is N-(3-TRIMETHOXYSILYLPROPYL)this compound. gelest.com These bifunctional molecules are engineered to act as molecular bridges between dissimilar materials, specifically inorganic substrates and organic polymer matrices. nist.gov The general structure of a silane coupling agent, represented as Y-R-SiX₃, features two distinct reactive ends. nist.gov One end contains hydrolyzable groups (like methoxy (B1213986), -OCH₃) on the silicon atom, which can react with inorganic surfaces. nist.gov The other end possesses an organofunctional group (in this case, derived from this compound) designed to be compatible or reactive with a polymer matrix. nist.govhengdasilane.com This dual reactivity allows these derivatives to form durable chemical links at the interface, significantly enhancing the properties of composite materials. nist.govresearchgate.net

The primary mechanism by which this compound-based silane coupling agents enhance adhesion is through the formation of covalent bonds at the interface. hengdasilane.comresearchgate.net The process begins with the hydrolysis of the alkoxysilane groups (e.g., trimethoxysilyl) in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). nist.govhengdasilane.com These silanol groups can then undergo a condensation reaction with hydroxyl (-OH) groups present on the surface of inorganic fillers or substrates (like glass or silica). hengdasilane.comresearchgate.net This reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the coupling agent onto the inorganic surface. nist.gov

Simultaneously, the this compound portion of the molecule extends away from the substrate and into the polymer matrix. hengdasilane.com This fluorinated chain interacts with the organic polymer through mechanisms such as interdiffusion, entanglement, and van der Waals forces. mdpi.com This creates a strong and stable "chemical bridge" that connects the inorganic and organic phases, which are often chemically incompatible. researchgate.net This robust interfacial layer is crucial for transferring stress from the flexible polymer matrix to the high-strength filler, thereby improving the mechanical performance of the composite material. mdpi.com

The principal application of this compound silane derivatives is in the creation of advanced polymer composites and for specialized surface modifications. researchgate.nettci-thaijo.org In composites, they are used to treat inorganic fillers to improve their dispersion and adhesion within a polymer matrix. sinosil.com This enhancement of interfacial bonding leads to composite materials with superior mechanical strength, durability, and thermal stability. mdpi.comsinosil.com

In the realm of surface modification, these derivatives are used to impart unique fluoropolymer characteristics onto various substrates. mdpi.comresearchgate.net The perfluoroalkyl chain of the molecule is inherently low in surface energy, providing properties such as hydrophobicity (water repellency) and oleophobicity (oil repellency). mdpi.com When a surface is treated with a derivative like N-(3-TRIMETHOXYSILYLPROPYL)this compound, the molecules self-assemble into a thin film, creating a low-energy, non-stick, and chemically resistant surface. gelest.com This is valuable for applications requiring protective coatings, anti-fouling surfaces, and materials with tailored wettability. nist.govresearchgate.net

Research has quantified the effects of this compound silane derivatives on surface properties. The modification of a surface's wettability is a direct consequence of altering its surface energy. numberanalytics.com A high surface energy generally leads to better wettability, while a low surface energy results in poor wettability (i.e., high contact angles). numberanalytics.com

Studies on N-(3-TRIMETHOXYSILYLPROPYL)this compound demonstrate its effectiveness in creating low-energy surfaces. When applied to a silica (B1680970) surface, this compound significantly increases the water contact angle, a key measure of wettability. gelest.com The resulting surface exhibits a water contact angle between 105° and 110°, indicating a successful transformation from a typically hydrophilic silica surface to a highly hydrophobic one. gelest.com This change is driven by the dense layer of low-energy perfluoroalkyl chains presented at the surface-air interface. The surface tension of materials treated with this derivative is measured to be as low as 20.6 mN/m. gelest.com These findings confirm the utility of this compound silane derivatives for precisely engineering interfacial energy and controlling the surface properties of materials. researchgate.netmdpi.com

Table 1: Surface Properties of N-(3-TRIMETHOXYSILYLPROPYL)this compound Treated Silica

PropertyValueSource
Chemical FormulaC₁₂H₁₆F₁₁NO₄Si gelest.com
Molecular Weight475.33 gelest.com
Surface Tension20.6 mN/m gelest.com
Water Contact Angle on Treated Silica105-110° gelest.com

Integration within Broader Fluorinated Material Technologies Research

The development and application of this compound and its derivatives are part of the larger, evolving field of fluorinated material technologies. This area of research is driven by the unique and valuable properties imparted by the carbon-fluorine bond, the strongest single bond involving carbon. mdpi.comlew.ro

The history of fluorinated materials research began with significant challenges, culminating in the first isolation of elemental fluorine by Henri Moissan in 1886 after nearly 74 years of effort by the scientific community. lew.ro The industrial phase of fluorochemistry took off in the late 1920s and 1930s with the discovery and commercialization of chlorofluorocarbon refrigerants (Freons) and polytetrafluoroethylene (PTFE) in 1938. mdpi.comag.state.mn.us Since the mid-20th century, the field has expanded dramatically, leading to the creation of thousands of poly- and perfluorinated compounds (PFCs) used in a vast array of consumer and industrial products. researchgate.netacs.org

Contemporary research is heavily influenced by the environmental and health concerns associated with older, long-chain fluorinated compounds like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). mdpi.comacs.org The discovery of their persistence, bioaccumulation, and toxicity has led to regulatory actions and voluntary industry phase-outs. mdpi.comacs.org This shift has created a major push in both academic and industrial research to develop new, alternative fluorinated compounds that provide the desired high-performance properties without the associated risks of legacy substances. mdpi.comresearchgate.net

Current research focuses on designing novel fluorinated molecules and polymers with tailored functionalities for highly specialized applications. wiley.com The field is moving beyond traditional fully fluorinated chains to explore "emerging fluorinated motifs" such as those containing R-CF₂H, R-OCF₃, and R-SF₅ groups, which can offer unique physical and chemical properties. wiley.com

A significant area of this research is the development of environmentally acceptable alternatives, such as hydrofluoroethers (HFEs). eurekalert.org Recent advancements include new electrochemical fluorination methods that allow for the efficient production of high-purity HFEs, which are sought after as coolants and cleaning agents but have a lower global warming potential than their predecessors. eurekalert.org The goal of this research is to synthesize compounds that are not classified as persistent, bioaccumulative, and toxic, while still delivering the high thermal stability, chemical resistance, and low surface energy that make fluorinated materials indispensable in many advanced technologies. researchgate.netnih.gov

Environmental Behavior and Transport Mechanisms of Perfluorohexanamide

Environmental Fate Processes

The fate of Perfluorohexanamide in the environment is determined by how it partitions among different media and its pathways for dissolution and volatilization. These processes are foundational to understanding its potential for persistence and transformation.

While specific partitioning coefficients for this compound are not widely available in scientific literature, its behavior can be inferred from general principles governing neutral PFAS precursors. nccoast.orgresearchgate.net Partitioning is the process by which a chemical distributes itself between two or more phases, such as water and soil. openrepository.comskb.com For neutral compounds like this compound, the key partitioning mechanisms are hydrophobic sorption and interactions at the air-water interface. nccoast.org

In soil and sediment, this compound is expected to sorb to organic carbon fractions due to the hydrophobic nature of its fluorinated carbon chain. nccoast.orglupinepublishers.com This process can retard its movement through soil and aquatic systems. However, a significant and distinguishing behavior of many PFAS, including neutral precursors, is their tendency to accumulate at air-water interfaces, such as those found in unsaturated (vadose zone) soils. clu-in.orgnih.gov This interfacial behavior can lead to greater retention in unsaturated soils compared to what would be predicted by sorption to solid particles alone. nih.gov In aquatic systems, this translates to partitioning between the water column and sediment, influenced by the organic carbon content of the sediment. researchgate.nettandfonline.com

Table 1: Comparison of Dominant Partitioning Mechanisms

Mechanism This compound (Neutral Precursor) Ionic PFAAs (e.g., PFOA, PFOS)
Hydrophobic Sorption Primary mechanism for partitioning to soil/sediment organic carbon. nccoast.org Significant, especially for long-chain PFAAs. nccoast.org
Electrostatic Interaction Minimal, due to neutral charge. nccoast.org A primary mechanism, driven by the interaction of the charged functional group with charged mineral surfaces in soil and sediment. nccoast.org

| Air-Water Interfacial Accumulation | A significant retention mechanism, particularly in unsaturated soils. clu-in.org | Occurs, but often overshadowed by electrostatic interactions. |

Neutral PFAS precursors are characteristically more volatile than the ionic PFAAs they can degrade into. au.dkdiva-portal.org This suggests that this compound has a higher potential to move from water or soil into the air compared to compounds like Perfluorooctanoic acid (PFOA) or Perfluorooctanesulfonic acid (PFOS). This volatility is a key factor in its potential for long-range transport. erwiki.net

Dissolution in water is another critical pathway. While many PFAS are water-soluble, the specifics for this compound are not well-documented. However, information on a structurally related compound, N-(3-trimethoxysilylpropyl)this compound, indicates that it reacts with water, which suggests that hydrolysis could be a relevant transformation process for this compound itself under certain environmental conditions. gelest.com The ability of a compound to dissolve in water is fundamental to its mobility in aqueous systems like groundwater and surface water. epa.gov

Transport and Migration in Environmental Compartments

Once released into the environment, this compound can move within and between air, water, and soil. Its identity as a volatile precursor is central to its transport profile, enabling it to travel vast distances before potentially degrading into more persistent, less mobile compounds. erwiki.netresearchgate.net

The long-range atmospheric transport of volatile PFAS precursors is a well-established mechanism for the global distribution of PFAS contamination, even to remote regions like the Arctic. au.dkerwiki.netresearchgate.net As a neutral and likely volatile compound, this compound fits the profile of a substance that can be transported significant distances in the gas phase. erwiki.netnccoast.org

The transport process typically involves:

Volatilization from sources on land or water.

Long-range atmospheric transport in the gas phase. au.dk

Atmospheric transformation , where precursors like this compound can be oxidized to form ionic PFAAs. erwiki.net

Deposition of the newly formed ionic compounds onto land and water surfaces through wet (rain, snow) and dry deposition. tandfonline.com

This pathway means that areas with no direct industrial or consumer use of this compound can still receive it or its degradation products from atmospheric sources. iaea.org

Studies have shown that PFAS-impacted surface water and groundwater can migrate, contaminating aquifers that may be used for drinking water. same.orgnih.gov The mobility of PFAS in water is highly dependent on its chemical structure. Short-chain PFAS, a category that includes the six-carbon this compound, are generally more mobile in water and have a greater tendency to contaminate groundwater than their long-chain counterparts. service.gov.uk

While specific migration studies on this compound are scarce, research has confirmed the presence and mobility of PFAS precursors in groundwater plumes. nih.gov Contamination of surface water can lead to subsequent contamination of groundwater where the two are connected, and dynamic biogeochemical conditions at these boundaries can influence the transformation of precursors. nih.gov Investigations at contaminated sites have led to the development of remediation systems, such as interceptor trenches and treatment basins, to capture migrating PFAS in groundwater and surface water. same.org

The vadose zone, the unsaturated region of soil above the groundwater table, is a critical control point for groundwater contamination. Leaching, the process by which water percolating through the soil carries dissolved substances downward, is a primary mechanism for PFAS transport from surface soil to groundwater. nccoast.orgnh.gov

For this compound, transport through the vadose zone is complicated by its surfactant-like properties. Its retention is influenced by sorption to soil organic carbon and, crucially, by its accumulation at air-water interfaces within the soil pores. clu-in.orgnih.gov This interfacial sorption can significantly slow its downward migration, a process known as retardation. nih.gov However, factors like high infiltration rates or subsurface heterogeneities (e.g., preferential flow paths) can accelerate the transport of PFAS, including precursors, to the groundwater. nih.gov Field studies on other PFAS have shown that even after significant flushing of the vadose zone, a substantial mass of the compound can remain sorbed to the soil. nih.gov

Influencing Factors on Environmental Distribution of this compound

The environmental distribution of this compound, like other per- and polyfluoroalkyl substances (PFAS), is governed by a complex interplay of its chemical properties and the characteristics of the surrounding environmental compartments. Factors such as its molecular structure, the nature of its functional group, and ambient environmental conditions dictate its movement and partitioning between soil, water, air, and biota.

Molecular Structure and Chain Length Effects on Environmental Mobility

The environmental mobility of PFAS is strongly linked to their molecular structure, particularly the length of their perfluorinated carbon chain. clu-in.orgnih.gov this compound, with its six-carbon chain (C6), is classified as a short-chain PFAS. This classification is critical to understanding its environmental behavior in comparison to long-chain counterparts like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).

Generally, as the chain length of PFAS increases, their tendency to adsorb to organic matter and sediment also increases, which in turn reduces their mobility in water. itrcweb.org Long-chain PFAS are more likely to partition to sediment than short-chain PFAS. itrcweb.org Conversely, short-chain PFAS like this compound are typically more water-soluble and, consequently, more mobile in aquatic and soil environments. clu-in.org This higher mobility can lead to more widespread contamination of groundwater and surface water sources.

Research indicates that within a homologous series of linear PFAS with the same functional group, both the air-water and octanol-water partition coefficients tend to increase with a growing perfluorinated chain length, which is likely due to the increasing molecular volume. researchgate.net This suggests that shorter-chain compounds are less likely to partition to organic phases and air, remaining preferentially in the aqueous phase.

Table 1: Comparison of Environmental Mobility Characteristics based on PFAS Chain Length

CharacteristicShort-Chain PFAS (e.g., this compound)Long-Chain PFAS (e.g., PFOA, PFOS)
Water Solubility HigherLower
Mobility in Water HighLow
Adsorption to Soil/Sediment LowerHigher clu-in.org
Bioaccumulation Potential Generally LowerGenerally Higher
Partitioning to Organic Matter LowerHigher itrcweb.org

This table provides a generalized comparison based on established PFAS behavior.

Ionic State and Functional Group Impact on Environmental Partitioning

The functional group and resulting ionic state of a PFAS molecule are decisive factors in its environmental partitioning. itrcweb.org Many well-studied PFAS, such as PFOA, possess a terminal carboxylic acid group, which is negatively charged (anionic) at typical environmental pH levels. clu-in.orgitrcweb.org This negative charge causes them to be repelled by the surfaces of soil and sediment particles, which are often also negatively charged, thereby increasing their mobility in water. itrcweb.org In contrast, cationic (positively charged) PFAS tend to bind strongly with soils. clu-in.org

This compound possesses an amide (-CONH₂) functional group. Unlike the acidic functional groups of perfluoroalkyl acids (PFAAs), the amide group is neutral and does not typically carry a charge in the environment. This neutrality significantly alters its partitioning behavior. Neutral PFAS are not subject to the same electrostatic repulsion from soil surfaces as their anionic counterparts. itrcweb.org The ability of the functional group to form hydrogen bonds is a strong influence on the chemical's partitioning behavior. researchgate.net The amide group can participate in hydrogen bonding, which can influence its interaction with water molecules and organic matter.

The partitioning of PFAS is driven by mechanisms including hydrophobic effects and electrostatic interactions. itrcweb.org For a neutral compound like this compound, hydrophobic interactions with organic matter in soil and sediment are expected to be a more dominant partitioning mechanism than electrostatic forces. Studies on other neutral PFAS, like fluorotelomer alcohols (FTOHs), indicate that the charge of the functional group plays a significant role in protein interactions, with neutral molecules showing different binding affinities than charged ones. itrcweb.org

Table 2: Influence of Functional Group on PFAS Environmental Partitioning

Functional GroupTypical Environmental StatePrimary Partitioning InfluencesExample Compound
CarboxylateAnionic (negatively charged)Electrostatic repulsion from negative soils, hydrophobicity. clu-in.orgitrcweb.orgPerfluorooctanoic acid (PFOA)
SulfonateAnionic (negatively charged)Electrostatic repulsion, hydrophobicity.Perfluorooctanesulfonic acid (PFOS)
AmideNeutral Hydrophobic interactions, hydrogen bonding. This compound
AlcoholNeutralHydrophobic interactions, hydrogen bonding.Fluorotelomer alcohol (FTOH)
AmineCationic (positively charged)Strong electrostatic attraction to negative soils. clu-in.org-

This table summarizes general behaviors of different PFAS functional groups.

Influence of Environmental Parameters (e.g., pH, Turbidity, Dissolved Oxygen) on Distribution

Local environmental conditions play a crucial role in modifying the transport and fate of PFAS, including this compound.

pH : The pH of water and soil can significantly affect the behavior of ionizable PFAS. For acidic PFAS like PFOA, pH determines whether the compound exists in its more volatile acidic form or its dissociated ionic form. nih.gov While this compound is a neutral compound and its direct partitioning is not as pH-dependent, pH can still have indirect effects. For example, the rate of hydrolysis of the amide group could potentially be influenced by pH, which would transform it into other compounds with different mobility characteristics. Furthermore, pH influences the surface charge of soil minerals and organic matter, which can affect sorption processes even for neutral compounds. bioflux.com.ro

Turbidity : Turbidity is a measure of the cloudiness of water caused by suspended particles like clay, silt, and organic matter. ijirt.org High turbidity indicates a greater amount of suspended solids to which chemicals can adsorb. researchgate.net For PFAS, partitioning to these mobile colloidal particles can facilitate transport rather than retard it. itrcweb.org Although long-chain PFAS are more likely to sorb to solids, short-chain compounds can also associate with suspended particles, meaning that in highly turbid systems, the distribution of this compound could be linked to the movement of these particles.

Table 3: Impact of Environmental Parameters on PFAS Distribution

ParameterInfluence on Environmental DistributionRelevance to this compound
pH Affects the ionic state of acidic/basic PFAS, influencing sorption and volatility. nih.govbioflux.com.roIndirect. While neutral, pH can affect hydrolysis rates and the charge of sorbent surfaces.
Turbidity High turbidity provides more suspended particles for PFAS to sorb to, potentially facilitating transport. itrcweb.orgresearchgate.netModerate. Can sorb to suspended solids, influencing its transport in surface waters.
Dissolved Oxygen (DO) Determines aerobic vs. anaerobic conditions, affecting the degradation pathways of PFAS precursors. mdpi.comLow direct relevance to its own degradation, but affects the overall environmental context of PFAS mixtures.

Degradation Pathways and Transformation Research of Perfluorohexanamide

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. researchgate.net For Perfluorohexanamide, this primarily involves chemical and physical methods that can sever the strong carbon-fluorine bonds.

Chemical oxidation and reduction are key abiotic processes for transforming contaminants. omu.edu.tr In chemical oxidation, oxidizing agents are used to chemically transform hazardous compounds into less toxic or more stable ones, often carbon dioxide and water for organic compounds. vertasefli.co.uk Common oxidants include Fenton's reagent (hydrogen peroxide and an iron catalyst), potassium permanganate, and ozone. vertasefli.co.ukfrtr.gov These processes can be applied both in-situ, by injecting oxidants directly into a contaminated area, and ex-situ, where contaminated soil or water is excavated and treated. vertasefli.co.uk The effectiveness of these methods depends on factors like pH, temperature, and the concentration of both the contaminant and the oxidant. frtr.gov

Advanced reduction processes (ARPs) represent another approach, utilizing reducing agents to degrade oxidized contaminants. researchgate.net These methods generate highly reactive reducing radicals. The UV/sulfite (B76179) process is a notable ARP where hydrated electrons (e-aq) are generated to break down PFAS compounds. researchgate.netnih.gov

Advanced Oxidation Processes (AOPs) are a group of technologies that generate highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), to mineralize complex pollutants. mdpi.commdpi.com These processes are considered effective for a wide range of organic and inorganic pollutants. openbiotechnologyjournal.comkirj.ee AOPs can be used as a standalone treatment or in conjunction with biological processes to enhance the biodegradability of persistent compounds. openbiotechnologyjournal.com

Various AOPs exist, including:

UV/H2O2: Uses ultraviolet light to break down hydrogen peroxide into hydroxyl radicals. mdpi.com

Ozone-based processes: Utilize ozone, a powerful oxidant, to degrade contaminants. mdpi.com

Fenton and photo-Fenton reactions: Involve the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals, a process that can be enhanced with UV light. mdpi.com

Photocatalysis: Employs a catalyst and light to generate ROS. mdpi.com

The UV/sulfite system is a specific type of advanced reduction process that has shown promise for the degradation of PFAS, including compounds structurally related to this compound. escholarship.orguit.no This method relies on the generation of hydrated electrons when a sulfite solution is exposed to UV light. researchgate.net Research has demonstrated that operating the UV/sulfite system at an alkaline pH of 12 significantly enhances the rate and extent of defluorination for perfluorocarboxylic acids (PFCAs). researchgate.net The addition of iodide to the UV/sulfite system can further accelerate the degradation of both PFCAs and perfluorosulfonates (PFSAs). nih.gov Kinetic models have been developed to predict the degradation of PFAAs during UV-sulfite treatment, which helps in optimizing the process for different water compositions. nih.gov

Table 1: Comparison of Advanced Oxidation Processes (AOPs)

AOP Technique Primary Reactive Species Key Advantages Limitations
UV/H₂O₂ Hydroxyl Radicals (•OH) High degradation efficiency for many organic pollutants. mdpi.com High energy consumption, potential formation of byproducts like bromates. mdpi.com
Ozone-based Processes Ozone (O₃), Hydroxyl Radicals (•OH) Powerful oxidation, can be combined with other processes. kirj.ee Energy-intensive, requires careful control to avoid byproduct formation. kirj.ee
Fenton/Photo-Fenton Hydroxyl Radicals (•OH) High reactivity, can be enhanced with UV light. frtr.gov Optimal at acidic pH, produces sludge. mdpi.com
Photocatalysis Hydroxyl Radicals (•OH), Superoxide Radicals (O₂⁻•) Can utilize visible light, catalyst can be reused. mdpi.com Mass transfer limitations, potential for catalyst deactivation. mdpi.com
UV/Sulfite Hydrated Electrons (e⁻aq) Effective for reductive defluorination of PFAS. researchgate.netnih.gov Efficiency is pH-dependent, can be inhibited by other water constituents. nih.gov

Thermal degradation involves the breakdown of compounds at high temperatures. wikipedia.org When polymers are heated sufficiently, the long-chain backbones can break (chain scission) or react with each other (cross-linking), altering the material's properties. wikipedia.org This process can lead to the formation of various byproducts. fluitec.com For instance, the thermal degradation of some biopolymers can produce crotonic acid, which can then act as a catalyst for further hydrolysis. conicet.gov.ar

While specific studies on the thermal degradation of this compound are not widely available in the provided search results, the general principles of thermal degradation of fluorinated polymers are relevant. Thermal treatment is a common method for remediating PFAS-contaminated solid wastes. researchgate.net However, incomplete combustion can lead to the formation of stable byproducts, including shorter-chain perfluoroalkyl acids. researchgate.net The effectiveness of thermal treatment depends on factors like temperature and treatment time. researchgate.net

Biotic Degradation Mechanisms and Biotransformation

Biotic degradation refers to the breakdown of substances by living organisms, primarily microorganisms. up.pt This process is a key component of the natural attenuation of contaminants in the environment.

The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds resistant to microbial degradation. nih.gov However, some microorganisms have evolved the ability to break this bond, either through specific enzymes or as a result of broader metabolic activities. nih.govacs.org Microbial communities in environments like soil and wastewater can play a role in the transformation of chemical contaminants. ethz.ch

The biodegradation of complex organic molecules often begins with the addition of oxygen by enzymes like mono- and di-oxygenases, leading to the formation of intermediates that can then enter central metabolic pathways. enviro.wiki For some fluorinated compounds, microbial degradation has been observed, leading to the release of fluoride (B91410) ions. acs.org For example, studies on fluorinated peptides have shown that microbial consortia from garden soil can degrade them, with the bacterium Serratia liquefaciens being isolated for its ability to defluorinate monofluorinated compounds. acs.org

Research into the biotransformation of PFAS precursors has indicated that nitrifying and nitrosofying microorganisms may be involved in the breakdown of certain sulfonamido precursors. nih.gov The process of biotransformation can convert a parent compound into various metabolites, which may or may not be further degraded. nih.gov The study of microbial communities in contaminated sites is essential for understanding these transformation pathways. nih.govnih.gov

Table 2: Microorganisms Involved in the Degradation of Organic Compounds

Microorganism Type Role in Degradation Examples of Associated Genera
Bacteria Primary degraders of many organic pollutants through various enzymatic pathways. oasis-lmc.org Pseudomonas, Rhodococcus, Bacillus, Streptomyces mdpi.comnih.gov
Fungi Can degrade complex polymers like lignin (B12514952) and may mineralize some explosives. nih.govmdpi.com Phanerochaete chrysosporium nih.gov
Archaea Found in diverse environments and some have been associated with hydrocarbon degradation. nih.gov Methanosarcina, Nitrosarchaeum nih.gov

Enzymatic degradation is a key mechanism in the biotic breakdown of chemicals. mdpi.com While the stability of the carbon-fluorine bond presents a challenge, some enzymes have been identified that can cleave this bond. dtic.mil Fluoroacetate (B1212596) dehalogenase is one such enzyme that hydrolyzes fluoroacetate to produce fluoride ions and glycolate. acs.org

Research has focused on identifying and characterizing enzymes with defluorinating capabilities. For instance, a strain of Delftia acidovorans isolated from PFAS-contaminated soil was found to possess haloacid and fluoroacetate dehalogenases capable of degrading mono- and difluoroacetate. acs.org The study of these enzymes provides insights into the potential for bioremediation of organofluorine compounds. acs.org Understanding the mechanisms of these enzymes can also inform strategies for enzyme engineering to improve the degradation of more recalcitrant fluorinated chemicals. acs.org

The degradation of fluorinated compounds can occur through specific enzymatic dehalogenation or through the transformation of the compound into an unstable intermediate that then spontaneously releases fluoride ions. acs.org The field of microbial biotransformation is continually advancing, with ongoing research to discover new microorganisms and enzymes capable of degrading persistent environmental contaminants. nih.govnih.govfrontiersin.org

Identification and Fate of Degradation Products and Metabolites

Research into the breakdown of this compound indicates that a primary transformation pathway is the hydrolysis of its amide functional group. This reaction converts the amide into a carboxylate, forming perfluorohexanoic acid (PFHxA). escholarship.orgescholarship.org This hydrolysis process is particularly noted to occur under alkaline conditions. escholarship.org

The environmental fate of these degradation products is of significant concern. Perfluoroalkyl acids (PFAAs), such as PFHxA, are known for their extreme persistence in the environment. ca.gov Once formed, these compounds are highly resistant to further biological and chemical degradation. ca.govnih.gov This persistence means they can accumulate in various environmental compartments. While this compound itself is considered not readily biodegradable, its transformation into the even more recalcitrant PFHxA is a critical aspect of its environmental impact. synquestlabs.com

In studies of related per- and polyfluoroalkyl substances (PFAS), aggressive degradation techniques have been shown to cause the stepwise shortening of the perfluoroalkyl chain, leading to the formation of various shorter-chain perfluorocarboxylic acids (PFCAs) as intermediate products. nih.gov Although not documented specifically for this compound in the reviewed literature, this suggests a potential pathway for further, albeit slow, transformation under specific environmental conditions.

The biotransformation of a closely related compound, N-[3-(trimethoxysilyl)propyl]-perfluorohexanamide, has been observed to yield PFPAs (perfluoroalkyl phosphonic acids) in rainbow trout, further highlighting that the degradation of precursor compounds can lead to the formation of persistent PFAAs. ineris.fr

Table 1: Identified and Potential Degradation Products of this compound

Product Name Chemical Formula Formation Pathway Environmental Fate
Perfluorohexanoic acid (PFHxA) C₅F₁₁COOH Hydrolysis of the amide group High persistence

Structural Dependence of Degradation Reactivity and Defluorination Efficiency

The chemical structure of this compound, particularly its terminal carboxamide functional group (-CONH₂), plays a crucial role in its degradation reactivity and defluorination efficiency, distinguishing it from other common PFAS classes like PFCAs and PFSAs.

The carboxamide group has been identified as providing a unique advantage for rapid photochemical defluorination under certain conditions, such as in a UV/sulfite system. escholarship.orgescholarship.org This suggests that the amide headgroup is a primary site of reaction and is more susceptible to certain reductive degradation processes than the carboxylate or sulfonate groups found in other PFAS.

However, the reactivity of the amide group is a double-edged sword. The same reactivity that facilitates initial degradation can also lead to incomplete defluorination. A competing and rapid reaction is the hydrolysis of the carboxamide group to form the corresponding carboxylate, PFHxA. escholarship.orgescholarship.org Once this transformation occurs, the resulting molecule is significantly more resistant to further degradation, effectively halting the defluorination process.

The efficiency of defluorination is also highly dependent on the surrounding chemical environment, particularly pH. Research on analogous perfluoroalkyl amides and other PFAS shows that alkaline conditions generally enhance defluorination. For perfluorooctanamide (B1329318) (PFOAm), a compound with a similar structure but a longer carbon chain, the highest defluorination efficiency was observed at a pH between 9 and 10. escholarship.org For other PFAS like PFOA, the efficiency of defluorination in UV/sulfite systems continues to increase with pH up to 12. mdpi.com

Theoretical studies and comparative analysis of various PFAS structures confirm that the nature of the head functional group is a primary determinant of the molecule's reactivity. nih.govnih.govresearchgate.net The headgroup influences the C-F bond dissociation energies along the fluoroalkyl chain, which in turn dictates the ease and selectivity of C-F bond cleavage during degradation processes. nih.govresearchgate.net While fluoroalkyl chain length can be a factor in the reactivity of some PFAS classes, for perfluoroalkyl amides, the chemical behavior is largely dominated by the amide headgroup. nih.gov

Table 2: Factors Influencing this compound Degradation and Defluorination

Factor Influence Mechanism Reference
Functional Group The -CONH₂ group is a reactive site for photochemical degradation. The amide group is more susceptible to certain reductive processes than -COOH or -SO₃H. escholarship.orgescholarship.org
pH Alkaline conditions (pH 9-12) favor defluorination. Enhances photoreduction processes in systems like UV/sulfite. escholarship.orgmdpi.com

| Competing Reactions | Hydrolysis of the amide to a carboxylate (-COOH) group. | Forms the more recalcitrant PFHxA, hindering complete defluorination. | escholarship.orgescholarship.org |

Analytical Methodologies for Perfluorohexanamide Detection and Quantification in Complex Matrices

Extraction and Sample Preparation Techniques

The initial step in the analysis of Perfluorohexanamide involves its extraction from the sample matrix. phenomenex.com The choice of technique is crucial as it aims to isolate the target analyte, remove contaminants, and in some cases, concentrate the analyte to improve detection limits. phenomenex.comscispace.com The complexity of the sample matrix, which can range from water and soil to blood and plasma, dictates the most suitable preparation method. phenomenex.comwindows.net Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and supercritical fluid extraction (SFE). chromatographyonline.com

Solid Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely used and highly effective technique for the preparation and purification of samples before chromatographic analysis. sigmaaldrich.com It has largely replaced LLE in many applications due to advantages like higher recovery rates, improved selectivity, and reduced use of organic solvents. scispace.com The principle of SPE involves the partitioning of analytes between a solid sorbent and the liquid sample matrix. scispace.comsigmaaldrich.com For per- and polyfluoroalkyl substances (PFAS) like this compound, SPE is particularly effective for extraction from aqueous samples. scispace.com

Optimization of an SPE method is critical to achieve high, reproducible recoveries. Key parameters include the selection of the sorbent material, sample pH, conditioning and equilibration solvents, wash solvents, and elution solvents. Reversed-phase SPE sorbents, which can be polymer-based or silica-based, are commonly used to retain compounds through hydrophobic interactions. labrulez.com For short-chain PFAS such as this compound, novel reversed-phase SPE sorbents have been developed to enable simpler and faster protocols while generating cleaner extracts. labrulez.com On-line SPE systems coupled directly to liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to automate and streamline the analysis of perfluoroalkyl acids in water, reducing manual sample handling and analysis time. nih.govnih.gov

Table 1: Parameters for SPE Optimization for this compound

ParameterDescriptionCommon Choices for Short-Chain PFASConsiderations for this compound
Sorbent TypeThe solid material that retains the analyte.Reversed-phase (e.g., Oasis PRiME HLB, polymeric sorbents), Weak Anion Exchange (WAX).Polymeric reversed-phase sorbents are often effective for a range of PFAS, including shorter chains.
Sample pHAdjusting the pH can alter the charge state of the analyte and improve retention.Acidification of the sample is common for perfluorinated carboxylic acids.As an amide, its retention may be less pH-dependent than carboxylic acids, but optimization is still necessary.
Conditioning SolventActivates the sorbent to ensure reproducible retention.Methanol, followed by water.Standard conditioning protocols are generally applicable.
Wash SolventRemoves interfering compounds from the sorbent.Water, dilute methanol solutions.A gentle wash is needed to avoid loss of the relatively polar this compound.
Elution SolventRemoves the analyte from the sorbent.Methanol, acetonitrile, often with a modifier like ammonium hydroxide. labrulez.comA strong organic solvent is required for efficient elution. The addition of a basic modifier can improve recovery for acidic PFAS, but its effect on the amide should be tested.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a traditional and fundamental sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comlibretexts.org The analyte partitions from the sample matrix (usually aqueous) into the organic solvent. libretexts.org While often more labor-intensive than SPE and prone to emulsion formation, LLE remains a valuable method, particularly for certain sample types. americanlaboratory.com

The efficiency of LLE is determined by the partition coefficient (K_P) of the analyte, which describes its distribution between the two phases at equilibrium. libretexts.org To optimize the extraction of ionizable compounds, the pH of the aqueous phase can be adjusted to suppress the ionization of the target analyte, thereby increasing its solubility in the organic solvent. chromatographyonline.com For this compound, which is a neutral amide, pH adjustment is less critical than for its acidic or basic counterparts. The choice of the extraction solvent is paramount and is guided by the analyte's polarity and the LogP value. chromatographyonline.com Multiple extractions with fresh solvent are often performed to improve recovery. libretexts.org

Table 2: Key Parameters for LLE of this compound

ParameterDescriptionCommon ChoicesConsiderations for this compound
Extraction SolventAn organic solvent immiscible with the aqueous sample matrix.Methyl tert-butyl ether (MTBE), Dichloromethane, Ethyl acetate. labrulez.comA solvent with appropriate polarity to effectively partition the relatively polar this compound from the aqueous phase is needed.
Solvent-to-Sample RatioThe volume ratio of organic solvent to the aqueous sample.Ratios of 7:1 (organic:aqueous) are often considered a generic optimum. chromatographyonline.comThis ratio should be optimized to maximize recovery while minimizing solvent usage.
pH of Aqueous PhaseAdjusted to control the ionization state of the analyte.For neutral compounds, pH adjustment is generally not required for partitioning. chromatographyonline.comThis compound is a neutral amide, so pH adjustment is unlikely to significantly impact its extraction efficiency.
Salting-Out EffectAdding salt (e.g., sodium sulfate) to the aqueous phase to decrease analyte solubility.Addition of 3–5 M sodium sulfate. chromatographyonline.comThis can be an effective strategy to improve the recovery of more hydrophilic compounds like this compound into the organic phase. chromatographyonline.com

Supercritical Fluid Extraction (SFE) Applications

Supercritical fluid extraction (SFE) is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. rjptonline.orgmurarcloudkitchen.com A supercritical fluid exhibits properties of both a liquid and a gas, such as high diffusivity, low viscosity, and tunable solvating power, which can be adjusted by changing the temperature and pressure. lcms.czyoutube.comnih.gov SFE is recognized for being fast, effective, and environmentally friendly, as it avoids the use of large quantities of organic solvents. rjptonline.orgnih.gov

For SFE, CO₂ is often used due to its mild critical point (31.1 °C and 7.38 MPa), non-toxicity, and non-flammability. lcms.cznih.gov While supercritical CO₂ is effective for non-polar molecules, its solvating power for more polar compounds like this compound can be limited. nih.gov To overcome this, a small amount of an organic solvent, known as a modifier (e.g., methanol), is often added to the CO₂ to increase its polarity and enhance the extraction efficiency of target analytes. youtube.com SFE can be coupled online with chromatographic systems for a fully automated analysis. rjptonline.org

Table 3: Typical Parameters for SFE of this compound

ParameterDescriptionTypical RangeConsiderations for this compound
Supercritical FluidThe primary extraction solvent.Carbon Dioxide (CO₂). youtube.comCO₂ is the standard choice due to its favorable properties. nih.gov
ModifierA co-solvent added to increase the polarity of the supercritical fluid.Methanol, Ethanol. youtube.comA polar modifier like methanol would likely be necessary to efficiently extract this compound.
TemperatureAffects the density and solvating power of the fluid.40 - 100 °C. youtube.comMust be optimized in conjunction with pressure to achieve the desired solvent strength.
PressureA key parameter for controlling the density and solvating power of the fluid.10 - 40 MPa.Higher pressures generally increase the fluid's density and solvating power.
Extraction TimeThe duration of the extraction process.15 - 60 minutes.Depends on the matrix and the efficiency of the other parameters.

Chromatographic Separation Techniques

Following extraction and clean-up, chromatographic techniques are employed to separate this compound from any remaining matrix components and other analytes. The choice between liquid chromatography (LC) and gas chromatography (GC) is fundamental and depends on the analyte's properties, such as volatility and thermal stability.

Liquid Chromatography (LC) including HPLC and UHPLC Applications

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), is the predominant analytical technique for the determination of PFAS, including this compound. researchgate.netresearchgate.net UHPLC systems, which use columns with smaller particle sizes, offer higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net

The separation is typically achieved using reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. chromatographytoday.com Gradient elution, where the composition of the mobile phase is changed during the analytical run, is commonly employed to effectively separate a wide range of PFAS with varying chain lengths and functional groups. nih.gov The selection of the analytical column is crucial, with C18 columns being widely used. plos.org For enhanced retention and separation of shorter-chain PFAS, specialized column chemistries have been developed. Detection by MS/MS provides excellent sensitivity and selectivity, allowing for quantification at trace levels. plos.org

Table 4: Typical LC-MS/MS Parameters for this compound Analysis

ParameterDescriptionCommon Conditions for Short-Chain PFAS
Analytical ColumnThe stationary phase where separation occurs.Reversed-phase C18 or specialized phases for polar compounds (e.g., C18-Amide, C18-AR). chromatographytoday.com
Mobile Phase AThe weaker, typically aqueous, component of the mobile phase.Water with additives like ammonium acetate or formic acid to improve ionization. plos.org
Mobile Phase BThe stronger, organic component of the mobile phase.Methanol or Acetonitrile. nih.gov
Flow RateThe speed at which the mobile phase passes through the column.0.2 - 0.7 mL/min for HPLC/UHPLC. plos.org
Gradient ProgramThe timed change in the mobile phase composition.Starts with a high percentage of aqueous phase, ramping to a high percentage of organic phase. nih.gov
DetectionThe method used to detect the analyte as it elutes from the column.Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in negative ion mode.

Gas Chromatography (GC) with Specific Detectors (FID, ECD, MS)

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. emerypharma.com While less common than LC for the analysis of ionic PFAS, GC is well-suited for neutral and volatile species. nih.gov this compound, being an amide, is not sufficiently volatile for direct GC analysis and requires a derivatization step to convert it into a more volatile derivative. emerypharma.comresearchgate.net This additional sample preparation step can add complexity to the analytical method. researchgate.net

Once derivatized, the compound can be separated on a GC column and detected by various detectors. A Flame Ionization Detector (FID) is a universal detector for organic compounds but may lack the required sensitivity for trace analysis. cdc.gov An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the detection of perfluorinated substances. cdc.gov Mass Spectrometry (MS) is the most powerful detector, providing both high sensitivity and structural information for confident identification and quantification. emerypharma.comresearchgate.net GC coupled with high-resolution mass spectrometry (GC-HRMS) is an emerging technique for the non-targeted analysis and identification of a wide range of PFAS. nih.gov

Table 5: GC Analysis Parameters for Derivatized this compound

ParameterDescriptionTypical Conditions
DerivatizationChemical modification to increase volatility.Techniques like silylation or methylation could potentially be adapted for the amide functional group. emerypharma.com
GC ColumnThe stationary phase for separation.Capillary columns with non-polar or mid-polar phases (e.g., DB-5ms, DB-17ms).
Carrier GasThe mobile phase in GC.Helium or Hydrogen.
Injection ModeMethod of sample introduction.Splitless or Pulsed Splitless for trace analysis.
Temperature ProgramControlled heating of the GC oven to elute compounds.Starts at a low temperature and ramps up to a high temperature to separate analytes based on boiling points.
DetectorsDevice for detecting eluted compounds.Electron Capture Detector (ECD) for high sensitivity to fluorinated compounds; Mass Spectrometer (MS) for definitive identification and quantification. cdc.gov

Advanced Detection and Quantification Methods

To meet the challenges of analyzing this compound at environmentally relevant concentrations, advanced detection and quantification methods are employed, often in conjunction with separation techniques.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing high sensitivity and selectivity for molecular analysis. youtube.com When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes the benchmark for trace-level quantification of environmental contaminants. rjleegroup.comphenomenex.com

Tandem Mass Spectrometry (MS/MS) further enhances selectivity and sensitivity, making it the "laboratory workhorse" for trace analysis. nih.govresearchgate.netbohrium.com In an MS/MS instrument, such as a triple quadrupole, ions of a specific mass-to-charge ratio (precursor ions) corresponding to the target analyte are selected in the first mass analyzer. ijcap.in These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. ijcap.in This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise from the matrix, thereby improving the signal-to-noise ratio and lowering detection limits. nih.govresearchgate.net The combination of LC with MS/MS (LC-MS/MS) is the most widely used technique for the analysis of polar, non-volatile PFAS like this compound in water and other environmental samples. rjleegroup.comphenomenex.commdpi.comnih.gov High-resolution mass spectrometry (HRMS) offers another layer of specificity by providing highly accurate mass measurements (often to four decimal places), which increases confidence in compound identification and can help in the discovery of novel or unknown PFAS. youtube.comyoutube.com

While LC-MS/MS is ideal for polar compounds, Gas Chromatography (GC) offers a high-resolution, cost-effective alternative. nih.govconfex.com However, compounds like this compound are generally not volatile enough for direct GC analysis. Derivatization is a chemical modification process used to convert analytes into a form that is more amenable to a specific analytical technique. semanticscholar.orgnih.govsigmaaldrich.com

For perfluoroalkyl carboxylic acids (PFCAs), including this compound, derivatization aims to convert the polar carboxyl group into a less polar, more volatile ester or amide. nih.gov Common strategies include:

Esterification : Reacting the PFCA with an alcohol (e.g., methanol, isopropanol) under acidic conditions to form a volatile ester. nih.gov

Amidation : Converting the carboxyl group into an anilide using reagents like 2,4-difluoroaniline (DFA) and a dehydrating agent such as N,N′-dicyclohexylcarbodiimide (DCC). nih.govtntech.edu

These derivatization reactions allow the resulting products to be analyzed by GC, often coupled with mass spectrometry (GC-MS), providing an alternative and robust method for quantification. confex.comtntech.edu The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure high reaction efficiency and reproducible results. sigmaaldrich.com

Immunochemical assays are analytical methods that use the specific binding of an antibody to its antigen to measure the concentration of a substance. nih.gov The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used format that offers rapid, high-throughput, and cost-effective screening of samples. rjleegroup.comelsevierpure.com

While specific ELISA kits for this compound are not widely available, assays have been developed for other prominent PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS). elsevierpure.com These assays utilize antibodies that can bind to the target compound. elsevierpure.com An important characteristic of these immunoassays is the potential for cross-reactivity, where the antibody may also bind to other structurally similar compounds. elsevierpure.com This means an ELISA designed for PFOA might also show a response to other PFCAs, including shorter-chain compounds. Therefore, ELISA can serve as a valuable initial screening tool to quickly assess the potential presence of a class of fluorinated substances in a large number of samples, identifying "hot spots" that can then be further analyzed by more definitive methods like LC-MS/MS. elsevierpure.com

Method Validation and Performance Metrics (LOD, LOQ, Recoveries) in Diverse Matrices

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. 3m.com It involves evaluating key performance metrics to ensure the reliability and accuracy of the data. For the analysis of this compound, critical parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), and analyte recovery.

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably distinguished from zero but not necessarily quantified with acceptable precision. nih.govresearchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.govresearchgate.net

Recovery : The percentage of the true amount of an analyte that is measured by the analytical method, indicating the efficiency of extraction and sample preparation steps. nih.gov

These parameters are highly dependent on the analytical technique, sample matrix, and sample preparation procedure. For instance, the presence of other substances in complex matrices like soil, sediment, or sludge can interfere with the analysis, a phenomenon known as the matrix effect, which can affect accuracy and detection limits. nih.gov Therefore, validation must be performed for each specific matrix.

Below are tables summarizing typical performance metrics reported for the analysis of short-chain PFAS, including perfluorohexanoic acid (PFHxA), a close structural analog to this compound, in various environmental matrices.

Table 1: Method Performance for PFAS Analysis in Water Matrices Data compiled from various studies using LC-MS/MS.

Analyte ClassMatrixLOD RangeLOQ RangeRecovery Range (%)
Short-Chain PFCAsDrinking Water0.05 - 1 ng/L0.1 - 3 ng/L83 - 107
Short-Chain PFCAsGroundwater0.05 - 2.2 µg/L3 - 53 ng/L74 - 114
Short-Chain PFCAsSurface Water0.01 - 0.08 ng/L0.03 - 0.24 ng/L74 - 114
Short-Chain PFCAsWaste LeachateN/A3 - 53 ng/L26 - 153

LOD: Limit of Detection, LOQ: Limit of Quantification, N/A: Not Available. Data sourced from multiple references. mdpi.comnih.govuliege.be

Table 2: Method Performance for PFAS Analysis in Solid Matrices Data compiled from various studies using LC-MS/MS.

Analyte ClassMatrixLOD RangeLOQ RangeRecovery Range (%)
PFCAsSoil & Sediment0.002 - 0.018 ng/g0.004 - 0.054 ng/g70 - 120
PFCAsDust0.08 - 0.68 pg/g0.26 - 2.25 pg/g80.2 - 95.2
PFCAsBiological TissueN/AN/A68 - 97

LOD: Limit of Detection, LOQ: Limit of Quantification, N/A: Not Available. Data sourced from multiple references. mdpi.comnih.govresearchgate.net

Environmental Remediation and Management Strategies for Perfluorohexanamide Contamination

Physicochemical Remediation Technologies

Physicochemical treatment methods are currently the most developed and commonly applied for the remediation of PFAS-contaminated sites, including those affected by perfluorohexanamide. These technologies leverage physical and chemical processes to separate or destroy the contaminant molecules. researchgate.net

Adsorption is a widely studied and effective method for removing PFAS, such as this compound, from water. zenodo.org This process involves the accumulation of the contaminant at the interface between a liquid and a solid phase. epa.gov Granular activated carbon (GAC) is the most common adsorbent used for this purpose due to its high porosity and large surface area, which provide ample sites for contaminants to attach. epa.govcecoenviro.commedaad.com

GAC is produced from carbon-rich organic materials like wood, coal, or coconut shells. medaad.com Its effectiveness in removing PFAS is influenced by several factors, including the specific type of PFAS, the characteristics of the carbon used, water temperature, and the presence of other organic matter which can compete for adsorption sites. epa.gov Studies have shown that GAC can be highly effective in removing various PFAS from drinking water when used in a flow-through filter system. epa.gov The process is reliable and relatively low-maintenance, making it a suitable option for water treatment facilities. huber-se.com However, the adsorption capacity of GAC is finite, and once exhausted, the carbon must be replaced or regenerated. huber-se.com Research indicates that the efficiency of GAC is greater for longer-chain PFAS. researchgate.net

Factor Influence on GAC Adsorption of PFAS Reference
PFAS Chain Length Adsorption capacity generally increases with increasing chain length. researchgate.net
GAC Material The source material (e.g., coal, coconut shell) and pore structure affect performance. medaad.comresearchgate.net
Water Chemistry pH and the presence of co-contaminants and natural organic matter can reduce efficiency. researchgate.net
Contact Time Longer contact times between water and GAC generally lead to higher removal rates. cecoenviro.com

Membrane filtration technologies, particularly high-pressure membranes like reverse osmosis (RO) and nanofiltration (NF), have demonstrated high efficacy in removing a broad range of PFAS, including shorter-chain compounds, from water. epa.govnj.gov Reverse osmosis, a pressure-driven process, uses a semi-permeable membrane to separate water molecules from dissolved solutes like this compound. nj.gov The contaminant is retained on the pressurized side of the membrane, while purified water passes through. nj.gov

Research has shown that RO can achieve removal rates of 99% or higher for certain PFAS. nj.gov Nanofiltration operates at a lower pressure than RO and is also effective, with reported removal rates of over 90% for some PFAS. nj.gov A significant advantage of these technologies is their ability to remove a wide variety of contaminants. culligan.com However, a major challenge is the management of the concentrated waste stream, or brine, which contains the rejected PFAS and requires further treatment or disposal. epa.gov

Membrane Technology Typical PFAS Removal Efficiency Key Considerations Reference
Reverse Osmosis (RO) >99% for some PFASProduces a concentrated waste stream (brine) that requires management. Higher energy consumption. nj.govepa.gov
Nanofiltration (NF) >90% for some PFASHigher water flux at lower pressure compared to RO. Also produces a concentrate stream. nj.govepa.gov

Advanced chemical treatment methods, often categorized as advanced oxidation processes (AOPs), are designed to degrade and destroy persistent organic pollutants like this compound, rather than simply separating them. waterandwastewater.com These processes rely on the generation of highly reactive chemical species, most notably hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking the strong carbon-fluorine bonds characteristic of PFAS. waterandwastewater.com

Common AOPs include processes that combine ozone (O₃), ultraviolet (UV) light, and hydrogen peroxide (H₂O₂). waterandwastewater.com For example, the UV/sulfite (B76179) process has been studied for its ability to defluorinate PFAS by generating hydrated electrons. escholarship.org Another method is electrochemical oxidation, where an electric current is passed through electrodes to generate oxidizing species that degrade contaminants. nih.gov While promising for complete destruction, AOPs can be energy-intensive and their effectiveness can be influenced by water quality parameters. nih.gov Chemical precipitation, using agents like lime and calcium chloride to precipitate fluoride (B91410), is another method used, particularly for industrial wastewater with high fluoride concentrations. saltworkstech.com

Soil washing is an ex-situ remediation technology that uses a liquid solution and mechanical agitation to remove contaminants from excavated soil. frtr.gov This process is analogous to a laundry machine for soil. frtr.gov The underlying principle is that contaminants tend to adhere to finer soil particles like silt and clay. frtr.gov The washing process separates the cleaner, coarse-grained sand and gravel from the more contaminated fine particles. frtr.gov

The washing fluid is typically water, but its effectiveness can be enhanced by using additives such as surfactants or adjusting the pH. frtr.govresearchgate.net This results in a significantly smaller volume of highly contaminated soil that can then be treated with other technologies or disposed of, while the larger volume of cleaned soil can potentially be returned to the site. frtr.gov Soil washing has been shown to be a viable option for large-scale applications and can be combined with other treatments, like foam fractionation and electrochemical oxidation, to treat the contaminated leachate. diva-portal.orgawsjournal.org

Bioremediation Approaches

Bioremediation utilizes living organisms, primarily microorganisms, to degrade or transform hazardous substances into less toxic or non-toxic forms. europa.eu While PFAS, including this compound, are known for their resistance to biological degradation, research is ongoing to explore and enhance the potential of bioremediation for these persistent compounds. nih.gov

The search for microorganisms capable of breaking down PFAS is a key area of bioremediation research. nih.gov The extreme stability of the carbon-fluorine bond makes microbial degradation challenging. nih.gov However, some studies have indicated that certain microbial communities and individual strains may have the potential to transform or partially degrade some PFAS under specific environmental conditions. researchgate.net

For instance, research has pointed to some Pseudomonas species for aerobic degradation and Acidimicrobium sp. for anaerobic degradation of certain perfluoroalkyl acids. researchgate.net The construction of microbial consortia, or communities of different microorganisms, is a promising strategy. frontiersin.org These consortia can be more robust and adaptable than single strains, with different microbes potentially carrying out different steps in a degradation pathway. frontiersin.org While significant progress has been made in the bioremediation of other pollutants like hydrocarbons, the application to recalcitrant compounds like this compound is still an emerging field requiring further investigation to identify effective microbial strains and the enzymatic pathways involved. nih.govmdpi.comnih.gov

Phytoremediation Potential for Fluorinated Compounds

Phytoremediation is an emerging, plant-based technology that offers a cost-effective and environmentally friendly approach to cleaning up contaminated soil and water. researchgate.netnih.gov This method utilizes the natural ability of plants to absorb, accumulate, and in some cases, degrade contaminants. researchgate.net For fluorinated compounds like this compound, phytoremediation shows promise as a sustainable, in-situ remediation strategy. researchgate.netnih.gov

Several factors influence the effectiveness of phytoremediation for PFAS, including the specific plant species, the concentration and type of PFAS, and soil characteristics. researchgate.net Research has shown that certain plants, known as hyperaccumulators, can absorb and store high concentrations of contaminants in their tissues. researchgate.net While specific studies on this compound are limited, research on similar PFAS compounds provides valuable insights. For instance, studies on perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS) have demonstrated their uptake by various plant species. mdpi.com It has been noted that the transfer potential of PFOA from roots to shoots is more favorable than that of PFOS, a behavior that may be attributed to differences in molecular structure and lipophilicity. mdpi.com

The selection of appropriate plant species is crucial for successful phytoremediation. researchgate.net Plants with high biomass production and a strong tolerance for the contaminant are ideal candidates. researchgate.net For example, Prosopis juliflora has demonstrated a high efficiency in accumulating fluoride from the soil. sjp.ac.lk The translocation factor (the ratio of contaminant concentration in the shoot to the root) and the bioaccumulation factor (the ratio of contaminant concentration in the plant to the soil) are key metrics used to evaluate a plant's suitability for phytoremediation. sjp.ac.lk

While phytoremediation is a promising technology, it is important to consider the fate of the accumulated contaminants within the plant. researchgate.net The disposal of harvested plant biomass containing high levels of PFAS is a significant consideration to prevent re-entry into the environment. researchgate.net

Table 1: Phytoremediation Strategies for Potentially Toxic Elements

StrategyDescription
Phytofiltration/Rhizofiltration Adsorption of contaminants onto plant roots. nih.gov
Phytostabilization Conversion of contaminants to a less toxic or bioavailable form. nih.gov
Phytotransformation/Phytodegradation Metabolic transformation of pollutants into inactive forms. nih.gov
Phytovolatilization Conversion of contaminants into a gaseous form released into the atmosphere. nih.gov

Comparative Analysis of In-situ versus Ex-situ Treatment Technologies

Remediation technologies for PFAS-contaminated sites can be broadly categorized as in-situ (in place) or ex-situ (requiring excavation or pumping). envirotecmagazine.com The choice between these approaches depends on various factors, including site conditions, cost-effectiveness, and regulatory requirements. regenesis.com

In-situ technologies treat the contamination directly in the ground. envirotecmagazine.com These methods are generally less disruptive and can be more cost-effective as they avoid the expenses associated with excavation and transportation of contaminated materials. envirotecmagazine.comvertasefli.co.uk One example of an in-situ approach is the injection of colloidal activated carbon, which immobilizes PFAS in the subsurface, preventing their migration. regenesis.comthechemicalengineer.com In-situ methods are particularly advantageous in areas where excavation is not feasible, such as under buildings or in protected ecological zones. envirotecmagazine.com

Ex-situ technologies involve the removal of contaminated soil or groundwater for treatment above ground. envirotecmagazine.com While often more expensive, ex-situ methods can offer a higher degree of control and can be faster and more thorough in achieving cleanup objectives. frtr.goviastate.edu Common ex-situ treatments for PFAS-contaminated water include granular activated carbon (GAC) filtration and ion exchange resins. itrcweb.orgsci-hub.se These sorption technologies effectively remove PFAS from the water, but the spent media requires proper disposal or regeneration. sci-hub.se

Table 2: Comparison of In-situ and Ex-situ Remediation

FeatureIn-situ RemediationEx-situ Remediation
Location of Treatment In the original place. envirotecmagazine.comContaminated material is excavated and treated. envirotecmagazine.com
Cost Generally more cost-effective. vertasefli.co.ukGenerally more expensive due to excavation and transport. iastate.edu
Thoroughness Can be less thorough than ex-situ methods. iastate.eduGenerally more thorough and uniform treatment. frtr.goviastate.edu
Disruption Minimal disturbance to the site. vertasefli.co.ukRequires excavation, leading to significant site disruption. frtr.gov
Control Less control over treatment conditions. frtr.govHigh degree of control over treatment conditions. vertasefli.co.uk
Waste Generation Avoids generation of waste streams that require handling. regenesis.comGenerates waste (e.g., spent carbon) that requires disposal. sci-hub.se

A sustainability assessment comparing in-situ and ex-situ methods for PFAS remediation in groundwater found that in-situ approaches using technologies like PlumeStop® (a form of colloidal activated carbon) had a significantly lower carbon footprint compared to traditional pump-and-treat systems using GAC. regenesis.com

Challenges and Future Research Directions in Remediation Technology

Despite advancements, the remediation of this compound and other PFAS remains a significant challenge due to their chemical stability and persistence. researchgate.netthechemicalengineer.com Many current technologies focus on sequestration rather than destruction, leading to long-term management issues for the concentrated waste. itrcweb.org

Challenges:

Chemical Stability: The carbon-fluorine bond is extremely strong, making PFAS resistant to many conventional degradation techniques. researchgate.netresearchgate.net

Co-contaminants: The presence of other pollutants in soil and groundwater can interfere with the effectiveness of some remediation technologies. researchgate.net

Cost and Scalability: Many promising technologies are still in the developmental stage and may be expensive or difficult to implement on a large scale. researchgate.netmdpi.com

Short-Chain PFAS: Some technologies that are effective for long-chain PFAS, like GAC, are less effective for shorter-chain compounds. sci-hub.se

Regulatory Standards: Increasingly stringent cleanup criteria for PFAS pose a challenge for existing technologies to meet. thechemicalengineer.com

Future Research Directions:

Destructive Technologies: There is a critical need for research into technologies that can break the carbon-fluorine bond and completely mineralize PFAS. Advanced reduction processes (ARPs), such as those using photochemical methods or plasma, show promise but require further development to become cost-effective and scalable. researchgate.net

Hybrid Approaches: Combining different remediation techniques may offer a more effective solution. thechemicalengineer.comsci-hub.se For example, an initial separation and concentration step could be followed by a destructive technology.

Bioremediation: While currently limited for PFAS, further research into microbial and fungal degradation pathways could lead to cost-effective, in-situ solutions. nih.gov Identifying specific enzymes capable of defluorination is a key area of investigation.

Enhanced Phytoremediation: Research into genetically engineering plants to enhance their uptake and degradation of PFAS could improve the efficiency of this green technology. researchgate.net

Addressing the global challenge of this compound contamination will require continued innovation and a multi-faceted approach that balances technical feasibility, cost-effectiveness, and environmental protection. thechemicalengineer.com

Theoretical and Computational Studies of Perfluorohexanamide Interactions

Quantum Mechanical Approaches

Quantum mechanical methods are used to describe the electronic structure and properties of molecules from first principles. q-chem.com These approaches are fundamental to predicting the behavior of molecules like perfluorohexanamide, offering a detailed view of its intrinsic characteristics. nih.gov

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orggithub.io It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. github.iomdpi.com DFT is widely applied in chemistry and materials science to calculate molecular properties, including molecular geometries, electronic energies, and atomic charge distributions, with a favorable balance between computational cost and accuracy. mdpi.commdpi.com

For per- and polyfluoroalkyl substances (PFASs), DFT calculations provide critical data on their structure and stability. nih.govnih.gov The method can be used to determine key molecular descriptors for this compound, such as optimized molecular geometry (bond lengths and angles), vibrational frequencies, and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations are vital for understanding the molecule's stability and potential reaction pathways. mdpi.com For instance, DFT has been employed to calculate the C-F bond dissociation energies in various PFAS structures, which is crucial for assessing their resistance to degradation. mdpi.com

While extensive DFT studies have been performed on a wide range of PFAS, detailed public databases for this compound are not always available. However, the types of molecular properties that can be determined are well-established.

Table 1: Examples of Molecular Properties of this compound Obtainable from DFT Calculations
Molecular PropertyDescriptionSignificance
Optimized GeometryThe lowest energy arrangement of atoms, including bond lengths (e.g., C-C, C-F, C=O, N-H) and bond angles.Provides the foundational 3D structure of the molecule.
Total Electronic EnergyThe total energy of the molecule in its ground electronic state.Used as a baseline for calculating reaction energies and stability.
Dipole MomentA measure of the overall polarity of the molecule arising from charge separation.Indicates how the molecule will interact with electric fields and polar solvents.
HOMO-LUMO GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relates to the chemical reactivity and the energy required for electronic excitation. mdpi.com
Atomic ChargesThe distribution of electron density among the atoms in the molecule (e.g., using Mulliken or Löwdin population analysis). q-chem.comHelps identify electropositive and electronegative sites, which are key to intermolecular interactions.
Bond Dissociation Energy (BDE)The energy required to break a specific chemical bond homolytically.Indicates the strength of chemical bonds, such as the exceptionally strong C-F bond. mdpi.com

Wave function analysis is a method in computational chemistry that examines the mathematical function describing the quantum state of electrons in a molecule to gain insights into chemical bonding and reactivity. q-chem.comq-chem.com The wave function contains all the information about the system, and its analysis can reveal the nature of molecular orbitals, electron distribution, and the characteristics of chemical bonds. uni-leipzig.dechemrxiv.org

Analysis of the molecular wave function allows for the characterization of bonding interactions beyond simple structural parameters. Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate charge transfer between atoms and the hybridization of atomic orbitals, providing a quantitative picture of covalent and ionic contributions to a bond. q-chem.com By examining the frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack, thus explaining the molecule's reactivity.

For this compound, wave function analysis could be used to:

Analyze the C-F bond: To understand the factors contributing to its high strength and low reactivity.

Characterize the amide group: To determine the electronic nature of the C-N and C=O bonds and the reactivity of the amide proton.

Map the electrostatic potential: To visualize electron-rich and electron-poor regions on the molecular surface, which governs intermolecular interactions.

While the principles of wave function analysis are broadly applicable, specific published studies focusing on a detailed wave function analysis of this compound are not widely available.

Modeling of Adsorption Mechanisms

Understanding the adsorption of this compound onto various surfaces and materials is crucial for predicting its environmental fate and for developing effective remediation technologies. Computational modeling, including methods like molecular dynamics (MD) and DFT, is a key tool for investigating these adsorption processes at the molecular level. nih.govnih.gov These models can simulate the interactions between this compound and different substrates, providing insights into the forces driving adsorption. cam.ac.uknjit.edu

Monolayer adsorption occurs when adsorbate molecules form a single layer on the surface of an adsorbent. researchgate.netuni-siegen.de This phenomenon is often described by theoretical models such as the Langmuir isotherm, which assumes a fixed number of identical adsorption sites on the surface and that adsorption is limited to a single layer. uni-siegen.delibretexts.org

Computational models can simulate the process of monolayer formation by calculating the interaction energies between this compound and a surface. These simulations help determine the most stable orientation of the adsorbed molecule and the resulting surface coverage (θ), which is the fraction of surface sites occupied by the adsorbate. libretexts.org Factors such as the chemical nature of the surface (e.g., activated carbon, mineral oxides, polymers) and the presence of a solvent (e.g., water) are critical variables in these models. For amphiphilic molecules like this compound, models often show the molecule orienting its polar amide headgroup and nonpolar perfluorinated tail to maximize favorable interactions with the surface and surrounding medium. While multilayer adsorption is also possible, the study of monolayer formation is fundamental to understanding the initial surface interaction. researchgate.netsouthampton.ac.uk

The adsorption of this compound is governed by a combination of forces, primarily electrostatic and hydrophobic interactions. researchgate.net Its molecular structure features a polar amide headgroup capable of forming hydrogen bonds and engaging in electrostatic interactions, and a highly fluorinated alkyl tail that is both hydrophobic (water-repelling) and lipophobic (oil-repelling). mdpi.com

Electrostatic Interactions: These are modeled by assigning partial atomic charges to both the this compound molecule and the atoms of the adsorbent surface. The interaction energy is then calculated based on Coulomb's law. These interactions are particularly important when the surface is charged or contains polar functional groups. researchgate.netnih.govnih.gov

Hydrophobic Interactions: The tendency of the fluorinated tail to avoid water is a major driving force for its adsorption from aqueous solutions onto nonpolar surfaces. Molecular dynamics simulations can explicitly model the behavior of water molecules at the interface, capturing the solvent-induced attraction between the hydrophobic tail and the surface. nih.gov Solvophobic theories are also used to quantify this effect. nih.govmdpi.com

Recent computational reviews highlight that for PFAS adsorption, both electrostatic and hydrophobic interactions are confirmed as key mechanisms. nih.govresearchgate.net

Table 2: Modeling Approaches for this compound Surface Interactions
Interaction TypeDriving ForceRelevant Molecular PartModeling Technique
ElectrostaticAttraction/repulsion between partial or full charges; hydrogen bonding.Polar amide headgroup (-CONH₂)Quantum mechanics (DFT) for charge calculation; classical force fields with point charges in MD simulations. cam.ac.uk
HydrophobicExclusion from a polar solvent (e.g., water), leading to association with nonpolar surfaces.Perfluorohexyl tail (-(CF₂)₅CF₃)Molecular dynamics (MD) with explicit solvent; solvophobic models; potential of mean force (PMF) calculations. nih.govnih.gov
van der WaalsWeak, short-range attractions due to temporary fluctuations in electron density.Entire moleculeIncluded in both quantum mechanical (e.g., dispersion corrections in DFT) and classical force fields. mdpi.com

Adsorption can be broadly classified into two types: physisorption and chemisorption. Physisorption involves weak, long-range van der Waals forces, with typical adsorption energies of around 20 kJ/mol. uni-siegen.de Chemisorption, in contrast, involves the formation of a chemical bond (e.g., covalent or ionic) between the adsorbate and the adsorbent surface. libretexts.org This process is characterized by much stronger interactions, with adsorption energies often exceeding 80-100 kJ/mol, and may require an activation energy. uni-siegen.delibretexts.org

Computational modeling, particularly using DFT, is essential for determining the energetics of adsorption and distinguishing between physisorption and chemisorption. nih.gov By calculating the adsorption energy (ΔE_ads), which is the energy change when the molecule binds to the surface, researchers can quantify the strength of the interaction. libretexts.org A large negative ΔE_ads is indicative of a strong, stable bond characteristic of chemisorption. These calculations involve placing the this compound molecule at various positions and orientations relative to a model of the surface and finding the configuration with the minimum energy. The potential energy surface of this interaction reveals the equilibrium bond distance and the presence of any energy barriers to adsorption. libretexts.org

Table 3: Energetic Characteristics of Adsorption Processes
ProcessNature of InteractionTypical Adsorption Energy (ΔE_ads)Key Characteristics
Physisorptionvan der Waals forces, weak electrostatic interactions. libretexts.org~ 5–40 kJ/molNo chemical bond formation, reversible, not site-specific, can form multilayers. uni-siegen.de
ChemisorptionCovalent or ionic bond formation. libretexts.org> 80 kJ/molFormation of a chemical bond, often irreversible, site-specific, limited to a monolayer. uni-siegen.de

Structure-Reactivity Relationships and Predictive Modeling

Theoretical and computational chemistry offer powerful tools for understanding the behavior of this compound at a molecular level. These methods allow for the investigation of properties that are difficult or hazardous to measure experimentally. By simulating molecular structures and interactions, predictive models can be developed to forecast the reactivity and potential transformation pathways of this compound.

Predictive modeling in this context often relies on Quantitative Structure-Activity Relationships (QSAR). QSAR models are mathematical representations that correlate the structural or property-based features of a chemical with its activity, such as its degradation rate or biological interactions. nih.gov The development of robust QSAR models is crucial for screening and prioritizing chemicals for further study. nih.gov For per- and polyfluoroalkyl substances (PFAS) like this compound, these models can help predict behavior based on molecular descriptors such as the number of fluorine atoms, carbon chain length, and the nature of the functional group.

Computational chemistry techniques, particularly Density Functional Theory (DFT), are employed to calculate the electronic structure and energetic properties of molecules. rsc.orgscirp.org These calculations can elucidate reaction mechanisms, determine activation energies for degradation pathways, and predict spectroscopic properties. researchgate.netmdpi.com For instance, DFT can be used to model the interaction of this compound with reactive species like hydroxyl radicals or hydrated electrons, providing insight into its potential for degradation under various environmental or treatment conditions. rsc.org

The insights gained from these computational studies are essential for building accurate kinetic models. numberanalytics.com These models describe the rate at which a chemical degrades or transforms over time under specific conditions. r-project.orgfrontiersin.org By understanding the structure-reactivity relationships, scientists can predict how modifications to the molecular structure of this compound might influence its stability and persistence. mdpi.com

Below is a table summarizing common predictive modeling approaches that can be applied to study this compound.

Modeling Approach Description Predicted Parameters for this compound
Quantitative Structure-Activity Relationship (QSAR) Statistical models that correlate molecular structure with chemical activity or property. They use descriptors like molecular weight, logP, and electronic properties. nih.govmdpi.comDegradation rate constants, potential for bioaccumulation, receptor binding affinity.
Density Functional Theory (DFT) A quantum mechanical method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. scirp.orgmdpi.comOptimized molecular geometry, activation energies for reactions, bond dissociation energies, reaction pathways, spectroscopic data (IR, Raman). researchgate.net
Molecular Dynamics (MD) Simulations Computational method that analyzes the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.Interaction with surfaces (e.g., soil, sediment), partitioning behavior, conformational changes, stability in different media.
Kinetic Modeling Mathematical models that describe the rates of chemical reactions. They use data from experimental or computational studies to predict concentration changes over time. numberanalytics.compolimi.itHalf-life in various environmental compartments, formation rates of transformation products, overall persistence.

Environmental Fate and Transport Predictive Modeling

Predictive modeling is a critical tool for assessing the environmental risks associated with this compound by simulating its journey from a source into the environment. researchgate.net These models integrate the physicochemical properties of the compound with environmental parameters to forecast its distribution, persistence, and potential for exposure. itrcweb.org Given the persistence of PFAS, understanding their transport through soil, water, and air is a primary goal of these modeling efforts. arviatechnology.com

Environmental fate and transport models for PFAS are complex and often link several modules to simulate the compound's movement across different environmental media. itrcweb.org For example, a model might include an air dispersion component (like AERMOD), a vadose zone model to simulate movement through unsaturated soil (like PRZM-3), and a groundwater flow and transport model (like MODFLOW and MT3DMS). itrcweb.org Such linked systems can provide comprehensive predictions of contaminant plume migration and concentrations in various environmental compartments, including drinking water sources. researchgate.netitrcweb.org

Key inputs for these models include the compound's specific properties, such as its vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kow; organic carbon-water (B12546825) partition coefficient, Koc). While experimental data is preferred, these parameters can also be estimated using QSAR and other predictive chemistry models when empirical data is unavailable. Research aims to develop models that can better predict these properties from molecular structure alone.

Recent modeling frameworks also incorporate the unique interfacial behavior of PFAS, such as their tendency to accumulate at air-water interfaces. itrcweb.org This behavior can significantly affect their retention in the vadose zone and subsequent leaching into groundwater. itrcweb.org Furthermore, bioaccumulation models are used to predict how this compound might move up the food chain, assessing uptake through various routes like diet, respiration, and dermal contact in aquatic and terrestrial organisms. nih.gov

The table below details types of models used to predict the environmental fate and transport of PFAS like this compound.

Model Type Purpose Examples / Key Processes
Air Dispersion Models Predicts the concentration and deposition of substances released into the atmosphere.AERMOD. itrcweb.org Simulates transport, dispersion, and removal of airborne particles and vapors.
Vadose Zone Models Simulates the movement of water and solutes through the unsaturated zone between the land surface and the groundwater table.PRZM-3, BreZo. itrcweb.org Models leaching, sorption to soil organic carbon, and transformation.
Groundwater Models Simulates the flow of groundwater and the transport of contaminants within it.MODFLOW (flow), MT3DMS (transport). itrcweb.org Predicts the direction, speed, and concentration of contaminant plumes.
Surface Water Models Predicts the fate and transport of contaminants in rivers, lakes, and oceans.Considers advection, dispersion, partitioning to sediment, and volatilization.
Multimedia Fate Models Integrates transport and transformation processes across multiple environmental compartments (air, water, soil, biota) to predict overall environmental distribution.Evaluates long-range transport potential and persistence on a regional or global scale. researchgate.net
Physiologically Based Kinetic (PBK) Models Predicts the absorption, distribution, metabolism, and excretion of a chemical within an organism to estimate bioaccumulation. nih.govModels uptake from water, food, and dermal contact in fish and other wildlife. nih.gov

These predictive tools are essential for risk assessment, developing site-specific remediation strategies, and informing regulatory policies concerning PFAS contamination. researchgate.net

Mechanistic Research on Perfluorohexanamide S Interactions with Biological Systems

Bioaccumulation Mechanisms

Bioaccumulation, the process by which a substance is absorbed by an organism at a rate faster than its loss, is a key concern for persistent chemicals like PFAS. nih.gov The mechanisms governing this process are complex, involving the physicochemical properties of the molecule and its interaction with biological barriers.

The molecular structure of PFAS, particularly the length of their fluorinated carbon chain, is a primary determinant of their bioaccumulative potential. nih.govresearchgate.net Perfluorohexanamide is classified as a short-chain PFAS. Research using density functional theory (DFT) and molecular dynamics (MD) simulations has elucidated significant differences in how short-chain versus medium- or long-chain PFAS behave in aquatic environments and interact with biological membranes. nih.govresearchgate.net

Medium and long-chain PFAS have a strong tendency to spontaneously aggregate into submicelles in water, which can enhance their bioaccumulation. researchgate.net In contrast, short-chain PFAS like this compound show weak aggregation. researchgate.net However, their smaller size and low steric hindrance are factors that contribute to their ability to permeate biological membranes, a factor previously overlooked in bioaccumulation research. nih.govresearchgate.net While long-chain compounds often show higher bioaccumulation factors, short-chain variants are not devoid of this potential and can accumulate through different pathways. researchgate.net

The following table summarizes the general influence of PFAS chain length on bioaccumulation mechanisms based on recent theoretical and experimental findings. nih.govresearchgate.net

FeatureShort-Chain PFAS (e.g., this compound)Medium- to Long-Chain PFAS
Aggregation in Water Weak tendency to aggregate. researchgate.netSpontaneously form submicelles, enhancing bioaccumulation effect. researchgate.net
Membrane Permeation Can readily permeate biological membranes. researchgate.netCan permeate biological membranes. researchgate.net
Steric Hindrance Low, contributing to bioaccumulation potential. researchgate.netHigher, influencing interaction dynamics.
Primary Interaction Forces Van der Waals and electrostatic interactions contribute to membrane dissolution. researchgate.netVan der Waals interactions are a significant driver for dissolving into the lipid membrane matrix. researchgate.net

This table is generated based on data from molecular dynamics simulations and experimental observations of various PFAS molecules. nih.govresearchgate.net

The interaction between a chemical and an organism occurs at a bio-interface, such as the surface of a cell membrane. mdpi.comnih.gov The accumulation of this compound is fundamentally governed by its interactions at these interfaces, which are influenced by colloidal forces and dynamic biophysicochemical interactions. nih.govresearchgate.net For PFAS, the interface with lipid membranes is particularly crucial. researchgate.net

Molecular dynamics simulations have revealed that PFAS can essentially "dissolve" into the lipid membrane matrix. researchgate.net This process is driven significantly by van der Waals interactions rather than purely by electrostatic effects. researchgate.net The thermodynamic landscape of this translocation suggests that the molecules may undergo spatial flips as they move across the membrane. researchgate.net The unique properties of nanomaterials at the nano-bio interface, where they can interact with proteins and membranes, provide a conceptual parallel for understanding how small molecules like this compound navigate the complex biological milieu. nih.govresearchgate.net The design of interfaces to control the behavior of protein-drug or lipid-drug interactions is an area of research that underscores the importance of these surface phenomena in molecular uptake and distribution. febs.org

Interaction with Cellular Pathways and Biomolecules

Once inside an organism, this compound has the potential to interact with a vast array of biomolecules and interfere with cellular pathways. These interactions are predicated on the principles of molecular recognition and can lead to the modulation of essential intracellular processes. fiveable.melongdom.org

Molecular recognition describes the specific interaction between two or more molecules through non-covalent forces, including hydrogen bonding, hydrophobic forces, and van der Waals forces. wikipedia.org These interactions are the basis for the highly specific and efficient binding events that regulate nearly all biological processes, from an enzyme binding its substrate to a ligand activating a receptor. longdom.orgnih.gov The process is defined by specificity (distinguishing the correct binding partner) and affinity (the strength of the binding). nih.gov

While specific enzyme or receptor targets for this compound are not detailed in current literature, any such interaction would be governed by these fundamental principles. The binding of a ligand to a protein can occur through a "lock-and-key" model, an "induced-fit" model where the protein changes conformation upon binding, or a "conformational selection" model where the protein exists in an ensemble of conformations and the ligand selects the most compatible one. frontiersin.orgpolytechnique.fr The highly fluorinated tail of this compound creates a molecule with distinct hydrophobic and lipophobic properties that would dictate its binding preferences and the dynamics of its interaction with biological macromolecules. researchgate.net

Autophagy is a fundamental intracellular degradation process by which cells break down and recycle damaged components to maintain cellular homeostasis, especially in response to stress. researchgate.netnih.gov This process can be triggered by various stimuli, including metabolic perturbations and other chemical stressors. mdpi.com

There is no direct research confirming that this compound modulates autophagy. However, a plausible indirect mechanism can be hypothesized. Studies on PFAS have shown that they can induce the formation of intracellular reactive oxygen species (ROS). nih.govresearchgate.net ROS levels are known to be a key regulator of autophagy; for instance, increased ROS can trigger an autophagic response as a survival mechanism. embopress.org Therefore, it is mechanistically conceivable that this compound, as a PFAS, could increase intracellular ROS levels, which in turn could modulate autophagy pathways. nih.govresearchgate.netembopress.org Autophagy itself is a complex process regulated by multiple signaling pathways, including MTOR-dependent and MTOR-independent mechanisms, which can be influenced by small molecules. mdpi.comfrontiersin.org

Co-evolutionary and Predator-Prey Interactions within Biological Systems (where relevant to its environmental transformation)

The introduction of a persistent, bioaccumulative chemical into an ecosystem can have consequences that extend to the level of species interactions and evolutionary dynamics. nih.gov Predator-prey relationships are fundamental ecological interactions that can be influenced by evolutionary changes occurring on ecological timescales. d-nb.info

In an antagonistic relationship, prey may evolve to minimize predation, while predators co-evolve to maximize food intake. d-nb.info A persistent compound like this compound that bioaccumulates up the food chain can act as a novel selective pressure. nih.gov If the compound impairs the health or behavior of a prey species, it could alter its vulnerability to predators. Conversely, if predators accumulate the compound from their diet, it could affect their fitness and hunting ability. Such pressures could theoretically drive evolutionary responses; prey might evolve enhanced detoxification mechanisms, or predators could evolve a preference for less-contaminated food sources. d-nb.inforesearchgate.net

This eco-evolutionary feedback loop, where ecological changes drive evolution and evolutionary changes in turn affect ecological dynamics, is a critical concept for understanding the long-term impacts of environmental contaminants. nih.gov While this remains a theoretical framework for this compound, research on microbial systems has shown that co-evolutionary processes are crucial for explaining predator-prey dynamics, suggesting that ignoring the potential for evolution could lead to an incomplete understanding of a compound's environmental impact. d-nb.info

Q & A

Q. What are the standard analytical methods for detecting and quantifying Perfluorohexanamide in environmental samples?

Methodological guidance:

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity and specificity. Calibrate instruments using certified reference materials (CRMs) to minimize matrix effects .
  • Include quality control steps: spike recovery tests (80–120% acceptable range) and blanks to account for contamination. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios .
  • Example table :
MethodLOD (ng/L)LOQ (ng/L)AdvantagesLimitations
LC-MS/MS0.10.3High specificityCostly instrumentation
HPLC-UV5.015.0Lower costLower sensitivity

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological guidance:

  • Document reaction conditions exhaustively: solvent purity, temperature (±0.5°C), catalyst concentration, and stirring rates. Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm compound identity .
  • Share raw spectral data and synthetic protocols in supplementary materials to enable replication. Cross-validate results with independent labs using blinded samples .

Q. What strategies are effective for reviewing literature on this compound’s toxicological profile?

Methodological guidance:

  • Prioritize primary sources (e.g., peer-reviewed journals via PubMed, SciFinder) over reviews. Use Boolean search terms: ("this compound" AND (toxicity OR bioaccumulation)) NOT (patent OR production) .
  • Screen studies using the PICO framework: Population (e.g., zebrafish), Intervention (exposure dose), Comparison (control groups), Outcome (mortality, biomarker changes) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported half-life values of this compound across studies?

Methodological guidance:

  • Conduct a meta-analysis with heterogeneity testing (I² statistic) to quantify variability. Stratify data by environmental factors (pH, temperature) and analytical methods .
  • Perform sensitivity analyses to identify outliers. For example, studies using outdated detection methods (e.g., immunoassays) may overestimate half-lives due to cross-reactivity .

Q. What experimental designs are optimal for assessing synergistic toxicity between this compound and co-pollutants?

Methodological guidance:

  • Use factorial design (e.g., 2x2 matrix) to test additive, antagonistic, or synergistic effects. Include dose-response curves and statistical interaction terms (e.g., generalized linear models) .
  • Measure biomarkers (e.g., oxidative stress enzymes, gene expression) and employ mechanistic assays (e.g., receptor binding inhibition) to differentiate modes of action .

Q. How can machine learning enhance predictive modeling of this compound’s environmental distribution?

Methodological guidance:

  • Train models on physicochemical properties (log Kow, solubility) and environmental covariates (soil organic carbon, hydraulic conductivity). Validate predictions with field data using k-fold cross-validation .
  • Example table :
ModelInput VariablesR² (Training)RMSE (Testing)
Random Forestlog Kow, pH, temperature0.920.15
Neural NetworkSame + precipitation0.890.21

Methodological Best Practices

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results .
  • Ethical Reporting : Disclose funding sources and potential conflicts of interest in the "Acknowledgments" section. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.